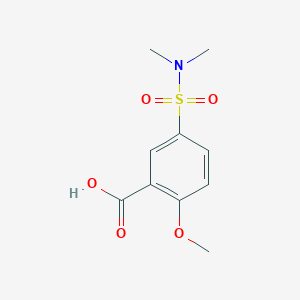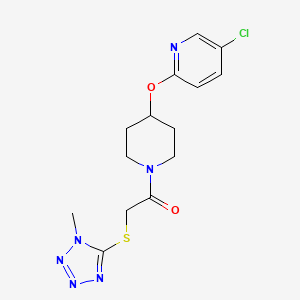
5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N,N-Dimethylsulfamoyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid, featuring a dimethylsulfamoyl group and a methoxy group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
5-(N,N-Dimethylsulfamoyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is structurally related to mesalazine, also known as 5-aminosalicylic acid (5-asa), which is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis .
Mode of Action
Its structural relative, mesalazine, is known to have anti-inflammatory properties and is active in inflammatory bowel disease .
Biochemical Pathways
Mesalazine, a structurally related compound, is known to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .
Pharmacokinetics
Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to n-acetyl-5-aminosalicylic acid (n-ac-5-asa) principally by nat-1 .
Result of Action
Mesalazine, a structurally related compound, is known to decrease inflammatory activity and potentially reduce the risk of colorectal cancer in conditions like ulcerative colitis .
Action Environment
It’s worth noting that the effectiveness of structurally related compounds like mesalazine can be influenced by factors such as the stability of the pharmaceutical agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,N-dimethylsulfamoyl)-2-methoxybenzoic acid typically involves the introduction of the dimethylsulfamoyl group and the methoxy group onto a benzoic acid derivative. One common method involves the reaction of 5-amino-2-methoxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(N,N-Dimethylsulfamoyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
5-(N,N-Dimethylsulfamoyl)-2-morpholinobenzoic acid: Contains a morpholine ring instead of a methoxy group.
Uniqueness
5-(N,N-Dimethylsulfamoyl)-2-methoxybenzoic acid is unique due to the presence of both the dimethylsulfamoyl and methoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(14,15)7-4-5-9(16-3)8(6-7)10(12)13/h4-6H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMBACRULXCTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2565338.png)
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2565339.png)

![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2565344.png)
![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-methoxy-2-(2-methylphenyl)ethyl]ethanediamide](/img/structure/B2565347.png)



![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)

![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)
